2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid
Description
This compound is a heterocyclic derivative combining a thiazole core with a pyrazole substituent. The thiazole ring features a carboxylic acid group at position 4, while the pyrazole moiety at position 2 of the thiazole is modified with a 2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. The SEM group is commonly used in organic synthesis to enhance solubility or stability during reactions, particularly in pharmaceutical intermediates . The molecular formula is inferred to be C₁₃H₁₈N₃O₃SSi (exact mass requires experimental validation), with the SEM group contributing significantly to its hydrophobicity and steric bulk.
Properties
Molecular Formula |
C13H19N3O3SSi |
|---|---|
Molecular Weight |
325.46 g/mol |
IUPAC Name |
2-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3SSi/c1-21(2,3)5-4-19-9-16-7-10(6-14-16)12-15-11(8-20-12)13(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) |
InChI Key |
XTNMUGJMQSWBDL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazole-thiazole derivatives and SEM-protected intermediates:
Key Structural and Functional Differences:
SEM Protection : The target compound’s SEM group distinguishes it from simpler pyrazole-thiazoles (e.g., ). SEM enhances stability during synthesis but may require deprotection for final biological activity .
Heterocyclic Core : Compared to pyrrolopyrimidine derivatives (), the thiazole core in the target compound offers distinct electronic properties, influencing binding interactions in drug-receptor complexes.
Substituent Effects : The trifluoromethyl group in improves metabolic stability, while the methyl groups in and modulate lipophilicity and steric effects .
Research Findings:
- Synthetic Utility : SEM-protected intermediates like the target compound are critical in multi-step syntheses, as seen in baricitinib production () .
- Biological Relevance : Pyrazole-thiazole hybrids are explored for kinase inhibition (e.g., JAK/STAT pathway) due to their ability to mimic ATP-binding motifs .
- Comparative Stability: The SEM group in the target compound likely improves solubility in organic solvents compared to non-protected analogs, facilitating purification .
Notes on Contradictions and Limitations
- Molecular Weight Discrepancies : and share identical formulas but differ in pyrazole substitution positions, highlighting the need for precise structural characterization.
Biological Activity
The compound 2-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid is a derivative of thiazole and pyrazole, known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including antiviral properties, cytotoxicity, and other pharmacological effects, supported by research findings and case studies.
- Molecular Formula : C₉H₁₉N₃OSi
- Molecular Weight : 213.35 g/mol
- CAS Number : 1313520-72-7
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural components, which include the thiazole and pyrazole rings. These functionalities are known to exhibit a range of pharmacological effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant activity against various viruses:
- HIV : Certain pyrazole derivatives have shown potent anti-HIV activity with EC₅₀ values as low as 3.98 μM, indicating their potential as therapeutic agents against HIV infections .
- Tobacco Mosaic Virus (TMV) : Some analogs were tested for their inhibitory effects on TMV, exhibiting EC₅₀ values around 58.7 μg/mL, suggesting efficacy in viral inhibition .
Cytotoxicity
The cytotoxic effects of thiazole and pyrazole derivatives have been extensively studied:
- Cell Lines : In vitro studies have shown that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 0.29 to 0.90 μM . This positions them as potential candidates for cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of the compound is significantly influenced by its molecular structure:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Enhances antiviral properties |
| Pyrazole Substituents | Modulates cytotoxicity and selectivity |
| Trimethylsilyl Group | Affects solubility and bioavailability |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antiviral Efficacy : A study published in MDPI reported that substituted pyrazoles showed superior antiviral activity compared to standard treatments like ribavirin .
- Cytotoxicity Assessment : Research on thiazolidinone derivatives indicated that modifications at specific sites significantly enhanced their cytotoxic effects against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
